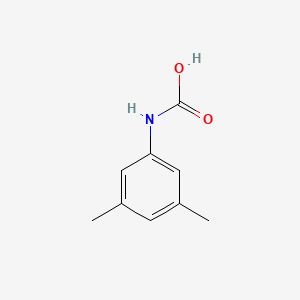![molecular formula C8H14O3 B15164847 Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate CAS No. 172342-30-2](/img/structure/B15164847.png)
Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate is an organic compound with a complex structure that includes a methyl ester group, a hydroxyethyl group, and a pent-4-enoate chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate can be achieved through several synthetic routes. One common method involves the esterification of (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction conditions and reducing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2R)-2-[(1R)-1-oxoethyl]pent-4-enoate.
Reduction: Formation of (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2R)-2-[(1R)-1-hydroxyethyl]butanoate
- Methyl (2R)-2-[(1R)-1-hydroxyethyl]hexanoate
Uniqueness
Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate is unique due to its pent-4-enoate chain, which provides distinct reactivity compared to similar compounds with shorter or longer carbon chains. This structural feature allows for specific interactions and reactions that are not observed in its analogs .
Eigenschaften
CAS-Nummer |
172342-30-2 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-5-7(6(2)9)8(10)11-3/h4,6-7,9H,1,5H2,2-3H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
YGJTWICMMTYPFS-RNFRBKRXSA-N |
Isomerische SMILES |
C[C@H]([C@@H](CC=C)C(=O)OC)O |
Kanonische SMILES |
CC(C(CC=C)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


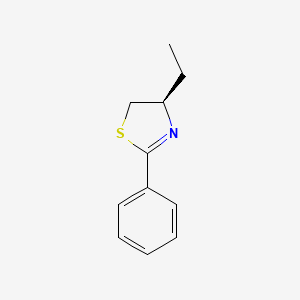
![2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B15164771.png)
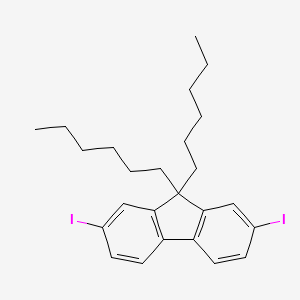
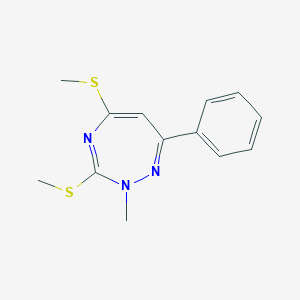
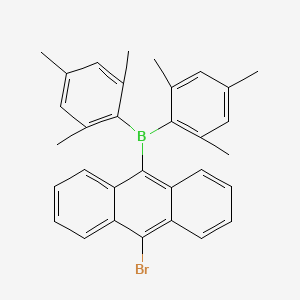
![(-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide](/img/structure/B15164797.png)



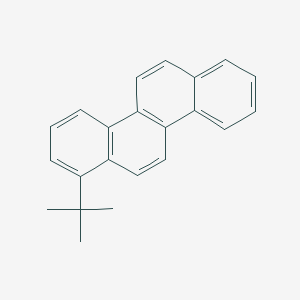

![(1E,1'E)-3,3'-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene]](/img/structure/B15164841.png)
